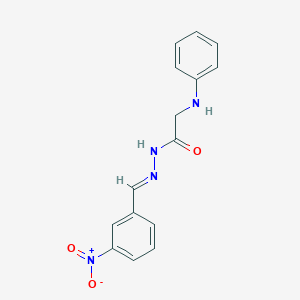

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

Beschreibung

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide is a hydrazone derivative synthesized via the condensation of 2-anilinoacetohydrazide with 3-nitrobenzaldehyde. This compound features a central acetohydrazide backbone substituted with an anilino group and a 3-nitrobenzylidene moiety.

Eigenschaften

Molekularformel |

C15H14N4O3 |

|---|---|

Molekulargewicht |

298.30 g/mol |

IUPAC-Name |

2-anilino-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |

InChI |

InChI=1S/C15H14N4O3/c20-15(11-16-13-6-2-1-3-7-13)18-17-10-12-5-4-8-14(9-12)19(21)22/h1-10,16H,11H2,(H,18,20)/b17-10+ |

InChI-Schlüssel |

DYNBMZXEKIWKGP-LICLKQGHSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |

Kanonische SMILES |

C1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-Anilino-N’-(3-Nitrobenzyliden)acetohydrazid erfolgt typischerweise durch eine Kondensationsreaktion zwischen Anilin und 3-Nitrobenzaldehyd in Gegenwart von Acetohydrazid. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Ethanol oder Methanol unter Rückflussbedingungen durchgeführt. Das allgemeine Reaktionsschema ist wie folgt:

- Anilin und 3-Nitrobenzaldehyd in Ethanol lösen.

- Acetohydrazid zu der Lösung geben.

- Das Gemisch mehrere Stunden unter Rückfluss erhitzen.

- Das Reaktionsgemisch abkühlen und den Niederschlag filtrieren.

- Den Niederschlag mit kaltem Ethanol waschen und trocknen, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Obwohl spezifische industrielle Produktionsverfahren für 2-Anilino-N’-(3-Nitrobenzyliden)acetohydrazid nicht gut dokumentiert sind, können die allgemeinen Prinzipien der großtechnischen organischen Synthese angewendet werden. Dies umfasst die Optimierung der Reaktionsbedingungen, die Verwendung von Durchflussreaktoren und den Einsatz von Reinigungsverfahren wie Umkristallisation oder Chromatographie, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-Anilino-N’-(3-Nitrobenzyliden)acetohydrazid hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften.

Medizin: Aufgrund seiner bioaktiven Eigenschaften wird es für seinen potenziellen Einsatz in der Arzneimittelentwicklung untersucht.

Industrie: Wird bei der Entwicklung von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 2-Anilino-N’-(3-Nitrobenzyliden)acetohydrazid ist noch nicht vollständig geklärt, es wird jedoch vermutet, dass er mit zellulären Zielstrukturen wie Enzymen und Rezeptoren interagiert. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit zellulären Makromolekülen interagieren und zu verschiedenen biologischen Wirkungen führen können. Weitere Forschungsarbeiten sind erforderlich, um die spezifischen molekularen Zielstrukturen und beteiligten Pfade aufzuklären.

Wissenschaftliche Forschungsanwendungen

Synthesis of 2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide

The synthesis of this compound typically involves the condensation reaction between 3-nitrobenzaldehyde and acetohydrazide in the presence of an appropriate solvent, such as toluene. The reaction is conducted under reflux conditions to facilitate the removal of water formed during the condensation process. The resulting product is often purified through recrystallization techniques to achieve high purity levels necessary for biological testing .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics. The presence of the nitro group is believed to enhance its antimicrobial efficacy by interfering with bacterial cellular processes .

Antioxidant Activity

The compound has also shown promising antioxidant properties, which are crucial for combating oxidative stress-related diseases. In vitro studies have reported that this compound can scavenge free radicals effectively, indicating its potential application in formulations aimed at reducing oxidative damage in biological systems .

Enzyme Inhibition

Interaction studies involving this compound have focused on its binding affinity with various biological targets, including enzymes like urease. These studies employ techniques such as molecular docking and kinetic assays to elucidate the mechanism of action. The compound's ability to inhibit urease suggests potential applications in treating conditions related to urea metabolism, such as kidney stones and infections .

Case Study 1: Anticancer Potential

A study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound exhibited significant antiproliferative activity against prostate cancer (PC-3) and breast cancer (MDA-MB-231) cell lines. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Case Study 2: Fluorescent Probes for Imaging

Recent advancements have explored the use of nitro(het)aromatic compounds, including derivatives similar to this compound, as fluorescent probes for imaging hypoxic tumors. These compounds can be selectively reduced under hypoxic conditions, leading to enhanced fluorescence that can be utilized for tumor imaging in clinical settings .

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity | Potential Applications |

|---|---|---|---|

| This compound | Aniline group, nitro-benzylidene | Antimicrobial, antioxidant, enzyme inhibition | Antibiotics, cancer therapy |

| N-(3-Nitrobenzylidene)aniline | Similar nitro-substituted structure | Moderate cytotoxicity | Cancer research |

| Coumarin derivatives | Different scaffold with hydrazone linkage | High cytotoxicity against cancer cells | Antineoplastic agents |

Wirkmechanismus

The mechanism of action of 2-Anilino-N’-(3-nitrobenzylidene)acetohydrazide is not fully understood, but it is believed to involve interactions with cellular targets such as enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Acetohydrazide Derivatives

Key Structural Differences :

- The 3-nitrobenzylidene substituent in the target compound distinguishes it from analogs with chlorobenzylidene (e.g., compound 9d in ), pyridinyl groups (e.g., ), or furanyl moieties (e.g., ). These substituents modulate electronic properties and steric effects, impacting biological interactions.

Anti-Inflammatory Activity

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d) exhibited 45% reduction in edema in carrageenan-induced rat paw edema assays, comparable to diclofenac . The chloro substituent likely enhances lipophilicity and target binding.

- In contrast, nitro-substituted analogs like 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) lack direct anti-inflammatory data but may exhibit reduced activity due to the nitro group’s electron-withdrawing nature .

Anticancer Activity

- 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-N'-(3-nitrobenzylidene)acetohydrazide (8f) showed cytotoxicity against cancer cell lines, with spectral data (IR, $^1$H NMR) confirming its structure . The pyrrolopyridine moiety may enhance DNA intercalation.

- N’-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-1,2,4-triazol-3-yl)thio)acetohydrazide demonstrated selective cytotoxicity against melanoma cells (IGR39) in 3D cultures .

Antimicrobial Activity

- 2-Anilino-N’-pyridinylethylideneacetohydrazide lanthanide complexes displayed enhanced antimicrobial activity compared to the free ligand, suggesting metal coordination improves efficacy .

Kinase Inhibition

- The nitro group in the target compound may further hinder binding to kinase active sites.

Antidepressant Activity

Physicochemical Properties

- Melting Points : Hydrazones with nitro groups (e.g., compound 8f ) exhibit higher melting points (239–241°C) due to strong intermolecular interactions .

- Spectroscopic Data : IR and $^1$H NMR spectra consistently confirm hydrazone formation via characteristic N-H (3146–3075 cm$^{-1}$) and C=N (1613–1588 cm$^{-1}$) stretches .

Biologische Aktivität

2-Anilino-N'-(3-nitrobenzylidene)acetohydrazide is a synthetic organic compound characterized by its unique structural features, including an aniline group, a nitro-substituted benzylidene moiety, and an acetohydrazide functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The molecular formula of this compound is . The compound exhibits a yellow crystalline appearance and is synthesized through the condensation reaction between 3-nitrobenzaldehyde and acetohydrazide.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest that this compound can effectively inhibit the growth of these pathogens.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The above table summarizes the antimicrobial efficacy of the compound against selected bacterial strains, indicating its potential as a therapeutic agent against infections.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. Notably, it has been evaluated against breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3) cell lines. The IC50 values obtained from these studies highlight its effectiveness in inducing apoptosis in cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.12 |

| HCT-116 | 4.75 |

| PC-3 | 6.29 |

The data indicates that the compound has promising anticancer properties, with lower IC50 values suggesting higher potency compared to standard chemotherapeutics.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Studies have shown that it can inhibit key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs). Additionally, its nitro group may contribute to increased reactive oxygen species (ROS) production, further enhancing its anticancer effects.

Case Studies

- Antimicrobial Efficacy : A study conducted by researchers evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to others tested in the same series .

- Cytotoxicity in Cancer Cells : In a comparative study on the cytotoxic effects of various acetohydrazone derivatives, this compound was found to be one of the most effective compounds against MCF-7 and HCT-116 cell lines, demonstrating significant promise for further development as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.